Cas no 1235439-62-9 (2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid)

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic Acid
- 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
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- インチ: 1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12)
- InChIKey: JREPJLHMPBZKRG-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CNS(C1=CN(C)C(C)=N1)(=O)=O
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D474965-250mg |
2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic Acid |
1235439-62-9 | 250mg |
$ 275.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054005-5g |
2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 5g |
¥5340.0 | 2023-04-04 | |
Aaron | AR01A88Q-100mg |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 100mg |
$140.00 | 2025-02-09 | |
Aaron | AR01A88Q-5g |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 5g |
$1274.00 | 2023-12-16 | |
A2B Chem LLC | AV55758-1g |
2-(1,2-Dimethyl-1h-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 1g |
$366.00 | 2024-04-20 | |
1PlusChem | 1P01A80E-250mg |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 250mg |
$194.00 | 2025-03-04 | |
1PlusChem | 1P01A80E-1g |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 1g |
$444.00 | 2025-03-04 | |
1PlusChem | 1P01A80E-5g |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 5g |
$1185.00 | 2023-12-25 | |
A2B Chem LLC | AV55758-50mg |
2-(1,2-Dimethyl-1h-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95% | 50mg |
$91.00 | 2024-04-20 | |
Chemenu | CM471994-250mg |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |
1235439-62-9 | 95%+ | 250mg |
$162 | 2022-09-03 |
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acidに関する追加情報
Introduction to 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid (CAS No: 1235439-62-9)
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 1235439-62-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound belongs to the class of sulfonamidoacetic acids, which are widely recognized for their versatile applications in drug design, biochemical research, and therapeutic development. The presence of both a sulfonamido group and an acetic acid moiety in its molecular structure endows it with distinctive chemical reactivity and biological potential.
The sulfonamido group, specifically located at the 4-position of a 1,2-dimethyl-1H-imidazole core, plays a pivotal role in modulating the compound's interactions with biological targets. The imidazole ring itself is a heterocyclic aromatic structure that is commonly found in numerous bioactive molecules, including natural products and pharmacologically relevant compounds. The dimethylation at the 1 and 2 positions of the imidazole ring enhances its stability and influences its electronic properties, making it an attractive scaffold for medicinal chemistry applications.
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid has been extensively studied for its potential as an intermediate in the synthesis of various pharmacophores. Its sulfonamido functionality allows for facile derivatization through nucleophilic substitution reactions, enabling the creation of novel analogs with tailored biological activities. This flexibility has made it a valuable building block in the development of inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous diseases.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of this compound. Studies utilizing high-throughput virtual screening have identified 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid as a promising candidate for further optimization towards therapeutic agents. The combination of its structural features with computational predictions has guided experimental efforts towards designing derivatives with enhanced potency and selectivity.
In the realm of biochemical research, 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid has been employed as a probe to investigate enzyme-substrate interactions. Its sulfonamido group serves as a hydrogen bond acceptor, facilitating specific binding to target proteins. This property has been exploited in the development of covalent inhibitors, where the sulfonamido moiety can react with catalytic residues in enzymes, leading to irreversible inhibition. Such strategies have shown considerable promise in overcoming drug resistance mechanisms observed in cancer therapies.
The acetic acid component of 1235439-62-9 contributes to the compound's solubility and metabolic stability, making it suitable for oral administration or incorporation into drug delivery systems. This aspect is particularly important in pharmaceutical development, where bioavailability and pharmacokinetic profiles are critical determinants of drug efficacy. The compound's ability to be readily modified at both the sulfonamido and acetic acid functionalities allows for fine-tuning of its physicochemical properties to meet specific therapeutic requirements.
Emerging research suggests that CAS No: 1235439-62-9 may also find applications beyond traditional pharmaceuticals. For instance, its structural motif has been explored as a ligand in metal-organic frameworks (MOFs), where it can coordinate with transition metals to form stable complexes with potential catalytic or luminescent properties. These findings underscore the compound's versatility and highlight its potential utility in materials science and nanotechnology.
The synthesis of 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These techniques reflect the growing sophistication in synthetic chemistry and contribute to the efficient production of complex molecules like this one.
In conclusion,1235439-62-9 represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features, coupled with its reactivity and biological potential, make it a cornerstone in modern drug discovery and biochemical research. As our understanding of molecular interactions continues to evolve, compounds like CAS No: 1235439-62-9 will undoubtedly play a crucial role in shaping the future of medicine and materials science.
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